4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-4-2-1-3-5-6(4)7(10)9-13(5,11)12/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNBYOYSLQUCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574425 | |
| Record name | 4-Chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3476-02-6 | |
| Record name | 4-Chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
First Oxidation to 1-Oxide Intermediate
The metal-free oxidation of 4-chlorobenzo[d]isothiazol-3(2H)-one to its 1-oxide derivative is efficiently mediated by Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in aqueous dimethylformamide (DMF).
- Substrate : 4-Chlorobenzo[d]isothiazol-3(2H)-one (0.2 mmol)
- Oxidant : Selectfluor (1.0 equiv)
- Solvent : H2O/DMF (9:1 v/v, 2.0 mL total)
- Temperature : 25°C (room temperature)
- Time : 1 hour
- Yield : 92–95% (isolated)
Selectfluor operates via an electrophilic fluorination mechanism, generating a transient fluorosulfonium intermediate that undergoes hydrolysis to the sulfoxide. The aqueous DMF system enhances solubility while minimizing side reactions.
Second Oxidation to 1,1-Dioxide
The 1-oxide intermediate is further oxidized to 4-chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide using m-chloroperoxybenzoic acid (m-CPBA).
- Substrate : 4-Chlorobenzo[d]isothiazol-3(2H)-one-1-oxide (0.2 mmol)
- Oxidant : m-CPBA (1.5 equiv)
- Solvent : Dichloromethane (2.0 mL)
- Temperature : 50°C
- Time : 12 hours
- Yield : 85–88% (isolated)
This sequential approach avoids over-oxidation byproducts and achieves high functional group tolerance. Gram-scale reactions (10 mmol) retain efficiency, yielding 83–85% product.
Traditional Oxidation Approaches
Hydrogen Peroxide in Acidic Media
Early methods employed 30% hydrogen peroxide (H2O2) in acetic acid at elevated temperatures (60–80°C). However, this approach suffers from:
Single-Step Oxidation with m-Chloroperoxybenzoic Acid
Using excess m-CPBA (3.0 equiv) in dichloromethane at reflux (40°C, 24 hours) directly converts 4-chlorobenzo[d]isothiazol-3(2H)-one to the 1,1-dioxide. While feasible, this method produces:
- Lower yields : 70–75% due to competing side reactions.
- High oxidant waste : Requires stoichiometric excess for complete conversion.
Alternative One-Pot Methods
Catalytic Oxidation with H5IO6 and CrO3
A one-pot protocol using hexafluorophosphoric acid (H5IO6) and chromium trioxide (CrO3) in acetonitrile enables direct double oxidation.
Conditions :
- Substrate : 4-Chlorobenzo[d]isothiazol-3(2H)-one (0.2 mmol)
- Oxidant : H5IO6 (2.5 equiv), CrO3 (0.1 equiv)
- Solvent : Acetonitrile (3.0 mL)
- Temperature : 80°C (reflux)
- Time : 8 hours
- Yield : 72–75%
This method avoids isolation of the sulfoxide intermediate but suffers from chromium toxicity and challenging purification.
Comparative Analysis of Synthetic Methods
| Method | Oxidant System | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Stepwise (Selectfluor → m-CPBA) | Selectfluor + m-CPBA | H2O/DMF → DCM, 25°C → 50°C | 85–88% | High selectivity, scalable, green solvent | Two-step process |
| Traditional (H2O2) | H2O2/AcOH | 60–80°C, 24 h | 60–65% | Low cost | Safety risks, poor regioselectivity |
| Single-Step (m-CPBA) | m-CPBA | DCM, 40°C, 24 h | 70–75% | One-pot | High oxidant waste, moderate yield |
| Catalytic (H5IO6/CrO3) | H5IO6 + CrO3 | MeCN, 80°C, 8 h | 72–75% | Direct synthesis | Toxic catalysts, difficult purification |
Practical Considerations and Scale-Up
Solvent and Reagent Selection
Purification Techniques
Gram-Scale Synthesis
A 10 mmol scale reaction using the stepwise method yields 83–85% product, demonstrating industrial viability.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzisothiazolones depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with various molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Research Findings
- The 4-chloro substituent enhances metabolic stability compared to bromo analogs but reduces electrophilic reactivity .
- Derivatives with flexible alkyl side chains (e.g., compound 42) exhibit improved blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics .
- In acetylcholinesterase inhibition, the 4-chloro derivative’s planar structure facilitates π-π stacking with aromatic residues in the enzyme’s active site, a feature shared with donepezil-like analogs .
Conclusion this compound occupies a unique niche among benzoisothiazolone derivatives due to its balanced reactivity, metabolic stability, and versatile pharmacological profile. Its comparison with brominated, alkylated, and heterocyclic analogs underscores the importance of substituent position and electronic effects in modulating biological activity and synthetic feasibility.
Biological Activity
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin, is a heterocyclic compound with notable structural features that include a benzene ring fused to an isothiazole ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H4ClNO3S
- Molar Mass : 217.63 g/mol
- Density : 1.679 g/cm³
- Melting Point : 210-212 °C
- CAS Number : 3476-02-6
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways. The precise molecular targets and pathways involved depend on the context in which the compound is applied.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, a study reported that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, ultimately triggering apoptotic pathways .
Study on Antimicrobial Efficacy
A controlled study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, highlighting its potential as an effective antimicrobial agent .
Investigation of Anticancer Mechanisms
In another study focusing on its anticancer effects, researchers treated human breast cancer cell lines with varying concentrations of the compound. The findings revealed that concentrations above 50 µM resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study concluded that the compound's ability to disrupt mitochondrial function was a key factor in its anticancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains chlorine and sulfone groups | Antimicrobial, Anticancer |
| Benzothiazole | Lacks chlorine and sulfone groups | Limited biological activity |
| Isothiazole | Similar five-membered ring structure | Varies widely |
Q & A
Q. What are the established synthetic routes for 4-chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:
- Chlorination of Saccharin Derivatives : Reacting sodium saccharin (C₇H₄NNaO₃S) with chlorinating agents (e.g., POCl₃ or SOCl₂) under anhydrous conditions. Purity is enhanced by recrystallization from ethanol or acetone .
- Microwave-Assisted Synthesis : Reduced reaction times (10–30 minutes) and improved yields (46–64%) are achieved using microwave irradiation (100°C) with Mukaiyama’s reagent and triethylamine in CH₂Cl₂ .
- Key Optimization Parameters :
- Catalysts : Triethylamine improves nucleophilic substitution efficiency.
- Solvents : Dichloromethane or methanol balances reactivity and solubility.
- Temperature Control : Higher yields (e.g., 64%) are reported at 157–160°C for solid products .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 3.79 ppm for methoxy groups, δ 7.42 ppm for aromatic protons) confirm substituent positions .
- Mass Spectrometry (MS) : HRMS-ESI (e.g., m/z 304.03141 for C₁₁H₁₄NO₅S₂ derivatives) validates molecular weight .
- Purity Testing :
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, alkylation) affect bioactivity in enzyme inhibition studies?
Methodological Answer:
- Halogenation : The 4-chloro substituent enhances binding to hydrophobic pockets in enzymes like acetylcholinesterase (AChE). Comparative studies show chloro derivatives exhibit 10-fold higher Ki values (e.g., 10 nM for 5-HT₁A receptors) than non-halogenated analogs .
- Alkylation : N-(thioalkyl) substitutions (e.g., methylsulfonylpropyl groups) alter photophysical properties, impacting redox activity in cancer-related carbonic anhydrase isoforms (CA IX/XII) .
- SAR Workflow :
Q. How can contradictory data on reaction yields or bioactivity be resolved?
Methodological Answer:
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with AChE’s peripheral anionic site) using AMBER or GROMACS. Focus on π-π stacking with Trp286 and hydrogen bonding with Tyr337 .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding derivative design .
- Pharmacophore Modeling : Use Schrödinger’s Phase to map essential features (e.g., sulfonyl groups for CA XII inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
